Acetyl-Octreotide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H68N10O11S2 |

|---|---|

Molecular Weight |

1061.3 g/mol |

IUPAC Name |

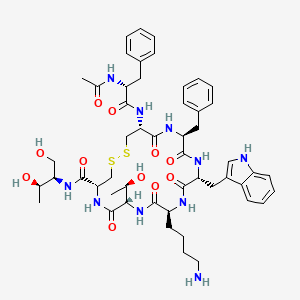

(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-46(67)38(54-31(3)65)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-53-36-19-11-10-18-35(34)36)48(69)55-37(20-12-13-21-52)45(66)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,37-44,53,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,54,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,67)(H,60,72)(H,61,66)/t29-,30-,37+,38-,39+,40-,41-,42+,43+,44+/m1/s1 |

InChI Key |

MXXTWEOVDHOTKS-WSBRKJKKSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)C)C(=O)N[C@H](CO)[C@@H](C)O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C)C(=O)NC(CO)C(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Somatostatin Receptor Binding Affinity of Acetyl-Octreotide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of Acetyl-Octreotide for the five subtypes of somatostatin receptors (SSTR1-5). The information presented herein is curated for professionals in the fields of pharmacology, oncology, and endocrinology who are engaged in research and development involving somatostatin analogues. This document details the quantitative binding characteristics, the experimental methodologies used to determine these affinities, and the downstream signaling pathways initiated by receptor activation.

Executive Summary

Data Presentation: Binding Affinity of Octreotide Acetate for Human Somatostatin Receptors

The following table summarizes the quantitative data on the binding affinity of Octreotide Acetate for the five human somatostatin receptor subtypes. The data is presented as inhibition constants (Ki) and/or 50% inhibitory concentrations (IC50), which are key indicators of ligand-receptor binding strength. Lower values are indicative of a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki in nM) | Binding Affinity (IC50/Kd in nM) |

| SSTR1 | 875[1] | 290 - 1140[2] |

| SSTR2 | 0.57[1] | 0.4 - 2.1[2] |

| SSTR3 | 26.8[1] | 4.4 - 34.5[2] |

| SSTR4 | >1000[1] | >1000[2] |

| SSTR5 | 6.8[1] | 5.6 - 32[2] |

Experimental Protocols

The determination of the binding affinity of ligands like this compound to their receptors is predominantly carried out using in vitro radioligand binding assays. These assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.

Radioligand Competition Binding Assay

This is the most common method used to determine the binding affinity of a non-radiolabeled ligand (the "competitor," in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

1. Materials:

- Cell Membranes: Membranes prepared from cell lines stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

- Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide.

- Competitor Ligand: this compound at a range of concentrations.

- Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and degradation.

- Wash Buffer: Ice-cold assay buffer.

- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

- Scintillation Counter: To measure the radioactivity retained on the filters.

2. Method:

- Incubation: A fixed concentration of the radioligand and a fixed amount of cell membrane preparation are incubated in the assay buffer in the presence of increasing concentrations of the competitor ligand (this compound). Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-radiolabeled ligand (e.g., unlabeled somatostatin).

- Equilibrium: The incubation is carried out for a specific time and at a specific temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.

- Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

- Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

- Quantification: The radioactivity retained on each filter is measured using a gamma or beta counter.

3. Data Analysis:

- The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

- A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Somatostatin Receptor Signaling Pathway

The binding of this compound to somatostatin receptors, primarily SSTR2, initiates a cascade of intracellular signaling events. These pathways are predominantly inhibitory in nature and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins.

Caption: SSTR signaling cascade initiated by this compound.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the logical flow of a typical radioligand competition binding assay used to determine the binding affinity of this compound.

Caption: Workflow of a binding affinity determination assay.

References

Acetyl-Octreotide: A Comprehensive Technical Guide to Synthesis and Purification

Introduction

Octreotide is a synthetic octapeptide that pharmacologically mimics the natural inhibitory hormone somatostatin. Due to its enhanced stability and longer duration of action, it is a cornerstone therapy for acromegaly and symptoms associated with certain neuroendocrine tumors.[1][2] The modification of its N-terminus by acetylation to form Acetyl-Octreotide can alter its physicochemical properties. This technical guide provides an in-depth overview of the synthesis and purification methodologies for this compound, intended for researchers, chemists, and professionals in drug development. The primary route of synthesis involves a systematic Solid-Phase Peptide Synthesis (SPPS) of the octreotide backbone, followed by N-terminal acetylation and rigorous purification using chromatographic techniques.

Part 1: Synthesis of the Octreotide Precursor via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the core octreotide peptide is predominantly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves building the peptide chain sequentially while it is anchored to an insoluble resin support.[1][3]

Caption: General workflow for the solid-phase synthesis of the cyclized octreotide precursor.

Experimental Protocol: SPPS of Octreotide

This protocol is a representative amalgamation based on established methodologies.[4][5]

-

Resin Preparation and Loading:

-

Swell 2-chlorotrityl chloride (2-CTC) resin (e.g., 1.0 mmol) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[5]

-

Dissolve Fmoc-Thr(ol)(tBu)-OH (the C-terminal amino alcohol) in DCM with N,N-Diisopropylethylamine (DIEA).[4][5]

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours to allow for attachment.

-

Cap any unreacted sites on the resin using a solution of 10% methanol and 5% DIEA in DCM to prevent the formation of deletion sequences.[5]

-

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF for 5-15 minutes.[6]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) with a coupling agent like HBTU and a base like DIEA in DMF.[5][7] Add this activated mixture to the resin and react for 1-2 hours.

-

Monitoring: Confirm the completion of the coupling reaction using a qualitative test like the Kaiser test.[5] If the test is positive (indicating free amines), the coupling step may be repeated.

-

Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence: Fmoc-Thr(tBu), Fmoc-Lys(Boc), Fmoc-Trp(Boc), Fmoc-Phe, Fmoc-Cys(Trt), and finally Boc-D-Phe.[4]

-

-

Cleavage and Global Deprotection:

-

Once the full linear peptide is assembled, wash the resin with DCM and dry it.

-

Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid. A common mixture is 90% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), 2.5% Water, and 2.5% Dithiothreitol (DODT).[6] This step cleaves the peptide from the resin and removes side-chain protecting groups (Trt, tBu, Boc).

-

After 1.5-2 hours of reaction, filter the resin and precipitate the crude linear peptide by adding it to cold diethyl ether.[7]

-

-

Disulfide Bond Formation (Cyclization):

-

Dissolve the crude linear peptide in a suitable solvent like aqueous methanol or acetic acid at a low concentration (e.g., 1x10⁻⁴ M) to favor intramolecular cyclization.[7]

-

Add an oxidizing agent. A common method involves adding an iodine solution in methanol dropwise until a persistent yellow color is observed.[4] Let the reaction proceed for 1-2 hours.

-

Quench the excess iodine using an anion exchange resin or a solution of sodium thiosulfate.[4]

-

The resulting solution contains the crude cyclized octreotide precursor.

-

Part 2: N-Terminal Acetylation

To produce this compound, the free N-terminal amine of the D-Phe residue on the cyclized octreotide precursor is acetylated. This is a standard chemical modification often performed in solution.

Caption: Reaction scheme for the N-terminal acetylation of the octreotide precursor.

Experimental Protocol: Acetylation

-

Reaction Setup: Dissolve the crude cyclized octreotide in a solvent such as DMF.

-

Reagent Addition: Add a mild base, such as DIEA, to the solution. Subsequently, add a slight excess of acetic anhydride.

-

Reaction and Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by analytical HPLC to observe the conversion of the starting material to the acetylated product.

-

Workup: Once the reaction is complete, the crude this compound can be precipitated with an anti-solvent like diethyl ether or taken directly to the purification step after removing the reaction solvent under vacuum.

Part 3: Purification of this compound

The final and most critical step is the purification of crude this compound to achieve the high purity required for pharmaceutical applications. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[1][4]

Caption: Standard workflow for the purification of this compound using RP-HPLC.

Experimental Protocol: RP-HPLC Purification

The following is a representative preparative HPLC protocol based on published methods.[4][8]

-

Sample Preparation: Dissolve the crude this compound from the acetylation step in the HPLC mobile phase A or a suitable aqueous acidic solution.

-

Chromatographic Conditions:

-

System: Preparative HPLC system.

-

Column: Kromasil C18, 10 µm, 50 x 250 mm.[4]

-

Mobile Phase A: 0.2% Acetic Acid in Water.[4]

-

Mobile Phase B: 0.2% Acetic Acid in Methanol (or Acetonitrile).[4]

-

Flow Rate: 80 mL/min.[4]

-

Detection: UV at 220 nm.[4]

-

Gradient: A linear gradient, for example, from 20% to 60% of Mobile Phase B over a set time (e.g., 40 minutes).[4]

-

-

Fraction Collection: Collect fractions corresponding to the main product peak as it elutes from the column.

-

Purity Verification: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Pooling and Lyophilization: Combine the fractions that meet the required purity specification (typically >99%). Freeze-dry (lyophilize) the pooled solution to obtain the final product as a white, fluffy powder.

Part 4: Data Summary

Quantitative data from various sources are summarized below to provide benchmarks for synthesis and purification processes.

Table 1: Synthesis Yields and Purity Data

| Stage | Parameter | Value | Reference |

| SPPS | Average Coupling Yield | >95% | [9] |

| SPPS | Crude Linear Peptide Yield | 98% | [7] |

| Cyclization | Crude Oxidized Peptide Yield | 80% | [7] |

| Overall Synthesis | Purified Octreotide Yield | 36.3% - 78% | [4][9] |

| Purification | Crude Purity (Pre-HPLC) | ~70-77% | [4][8] |

| Purification | Final Purity (Post-HPLC) | >99.5% | [8] |

Table 2: Representative HPLC Purification Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Kromasil C18 (50x250mm, 10µm)[4] | Waters X-Bridge C18 (4.6x150mm, 5µm)[8] | Inertsil ODS-SP (4.6x150mm, 5µm)[6] |

| Mobile Phase A | 0.2% Acetic Acid in Water[4] | 0.02M KH₂PO₄ Buffer[8] | 0.1% TFA in Water[6] |

| Mobile Phase B | 0.2% Acetic Acid in Methanol[4] | Acetonitrile/Water (50:50)[8] | 0.1% TFA in Acetonitrile[6] |

| Gradient | Linear, 20-60% B[4] | Not specified | Linear, 10-65% B over 30 min[6] |

| Flow Rate | 80 mL/min (Preparative)[4] | Not specified | 0.8-1.0 mL/min (Analytical)[6][10] |

| Detection λ | 220 nm[4] | 220 nm[8] | 215 nm[6] |

Part 5: Mechanism of Action & Signaling Pathway

This compound, like its unacetylated counterpart, functions as a somatostatin analog. It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[10] This binding triggers a signaling cascade that results in the inhibition of hormone secretion.

Caption: Inhibition of hormone secretion via the SSTR2/5 signaling pathway.

The binding of this compound to its receptor activates an inhibitory G-protein (Gi). The activated α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA). The downstream effect is the potent inhibition of the secretion of several hormones, including growth hormone (GH), glucagon, and insulin.[1][2][10]

References

- 1. bachem.com [bachem.com]

- 2. Octreotide Acetate Injection [dailymed.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. WO2013046233A2 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]

- 5. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. CN109942678B - Refining method of octreotide - Google Patents [patents.google.com]

- 9. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijsart.com [ijsart.com]

In Vitro Effects of Acetyl-Octreotide on Cancer Cell Lines: A Technical Guide for Researchers

Disclaimer: Extensive literature searches did not yield specific experimental data on the in vitro effects of Acetyl-Octreotide on cancer cell lines. The majority of available research focuses on its parent compound, Octreotide . This guide, therefore, summarizes the significant body of evidence for Octreotide, which is expected to have a similar, though not identical, biological activity. The information presented should be considered in this context.

Introduction

Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, has a well-documented role in cancer therapy, primarily for neuroendocrine tumors. Its therapeutic effects are mediated through binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of cancer cells. This interaction triggers a cascade of intracellular events leading to the inhibition of cell proliferation and induction of apoptosis. While specific data for this compound is lacking, the acetylation of peptides can potentially alter their stability, lipophilicity, and binding affinity, which warrants further investigation. This document provides a comprehensive overview of the in vitro effects of Octreotide on various cancer cell lines, offering a foundational understanding for researchers interested in the potential of its acetylated derivative.

Quantitative Data Summary

The antiproliferative and pro-apoptotic effects of Octreotide have been quantified in numerous studies. The following tables consolidate these findings for easy comparison.

Table 1: Antiproliferative Effects of Octreotide on Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Octreotide Concentration | Observed Effect | Reference |

| GBC-SD | Gallbladder Cancer | Time- and dose-dependent | Significant inhibition of proliferation | [1][2] |

| HepG2, SMMC-7721 | Hepatocellular Carcinoma | 0.25, 0.5, 1.0, 2.0, 4.0 mg/L | Significant inhibition of proliferation | [3][4] |

| SGC-7901 | Gastric Cancer | 1 x 10⁻⁹ M - 1 x 10⁻⁵ M | Dose-dependent decrease in ³H-thymidine incorporation | [5] |

Table 2: Pro-Apoptotic Effects of Octreotide on Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Octreotide Concentration | Observed Effect | Reference |

| HepG2, SMMC-7721 | Hepatocellular Carcinoma | Concentration-dependent | Marked increase in apoptosis | [3][4] |

| GBC-SD | Gallbladder Cancer | 1000 nmol/L | Increased sub-G₁ peaks in cell cycle analysis and DNA ladder formation | [1][2] |

| Human Somatotroph Tumors | Pituitary Adenoma | > 0.1 nM | Dose-dependent increase in caspase-3 activity and cleaved cytokeratin 18 levels | [6] |

| PXZ-40/6 (Xenograft) | Pancreatic Cancer | 2x100 µg/kg b.w. | Nearly doubled percentage of nuclei in sub-G1 phase | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the in vitro effects of Octreotide.

Cell Culture

-

Cell Lines: A variety of human cancer cell lines have been used, including HepG2 and SMMC-7721 (hepatocellular carcinoma), GBC-SD (gallbladder cancer), and primary cultures from human somatotroph tumors.[1][2][3][4][6]

-

Media and Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO₂.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Octreotide for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The rate of proliferation inhibition is calculated as: (1 - OD of treated group / OD of control group) x 100%.[2]

Apoptosis Analysis (Flow Cytometry)

-

Harvest cells after treatment with Octreotide.

-

Wash the cells with cold PBS and fix them in 70% ethanol at 4°C overnight.

-

Wash the cells again with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G₁ peak is quantified as the apoptotic cell population.[1][2]

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

-

After Octreotide treatment, lyse the cells in a buffer containing proteinase K.

-

Extract the DNA using phenol-chloroform and precipitate with ethanol.

-

Resuspend the DNA pellet in TE buffer.

-

Load the DNA samples onto a 1.5% agarose gel containing ethidium bromide.

-

Perform electrophoresis and visualize the DNA fragmentation pattern under UV light. A "ladder" pattern is indicative of apoptosis.[1][2]

Visualizations

Signaling Pathways

The antitumor effects of Octreotide are mediated through complex signaling pathways initiated by its binding to somatostatin receptors.

Caption: Octreotide signaling leading to antiproliferative and pro-apoptotic effects.

Experimental Workflow

A typical workflow for assessing the in vitro efficacy of a compound like this compound is outlined below.

Caption: A standardized workflow for in vitro evaluation of anticancer compounds.

Logical Relationships

The proposed mechanism of action for this compound follows a logical progression from receptor binding to cellular response.

Caption: The logical framework of this compound's anticancer mechanism.

References

- 1. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antineoplastic effects of octreotide on human gallbladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-Octreotide: An In-Depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Acetyl-Octreotide. Primarily recognized as a critical process-related impurity and degradant of Octreotide Acetate, understanding the formation and stability of this compound is paramount for the development of stable Octreotide formulations. This document delves into the chemical pathways leading to its formation, summarizes quantitative data from stability studies, outlines detailed experimental protocols for its analysis, and provides visual representations of key processes.

Introduction to this compound

Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. Acetylation, the introduction of an acetyl group, can occur at the N-terminal D-phenylalanine residue or the primary amine of the lysine residue, leading to the formation of this compound variants.[1][2] These acetylated forms are considered impurities in Octreotide Acetate drug products and their presence can impact the product's safety and efficacy. The United States Pharmacopeia (USP) lists several acetylated octreotide species as reference standards for impurity profiling, highlighting the regulatory importance of controlling these degradants.[1]

The primary pathway for the formation of this compound is through acylation reactions, particularly in polyester-based drug delivery systems like poly(lactic-co-glycolic acid) (PLGA) microspheres used for sustained-release formulations.[3][4][5] The degradation of the polymer matrix generates acidic byproducts that can catalyze the acylation of the peptide.[3][5]

Quantitative Stability Data

The formation of acetylated and other acylated octreotide derivatives has been quantified under various conditions, particularly in the context of in vitro drug release and stability studies of Octreotide-loaded PLGA microspheres. The data underscores the influence of formulation parameters on the stability of Octreotide and the generation of acetylated impurities.

| Formulation/Condition | Duration | Temperature | pH | Percentage of Acylated Octreotide Formed | Reference |

| Octreotide in PLGA films | 42 days | 37°C | 7.4 (0.1 M phosphate buffer) | 32.7% of loaded octreotide | [6] |

| Octreotide with PLGA | 56 days | 37°C | 7.4 (0.1 M phosphate buffer) | 58.9% of octreotide in supernatant | [6] |

| Octreotide released from PLGA microspheres | 70 days | 37°C | 7.4 (PBS) | 69% of released peptide | [3] |

| Octreotide with PLGA | 42 days | 37°C | 4 | 9.2% | [4] |

| Octreotide with PLGA | 42 days | 37°C | 7.4 | 66.3% | [4] |

| Octreotide released from PLGHMGA microspheres | 60 days | 37°C | 7.4 (PBS) | 28% of released peptide | [3] |

| Octreotide released from PLHMGA microspheres | Not Specified | 37°C | 7.4 (PBS) | 22% of released peptide | [3] |

Degradation Pathways

The primary degradation pathway leading to the formation of this compound is acylation . Other significant degradation pathways for the parent compound, Octreotide, which can occur concurrently, include disulfide bond cleavage and hydrolysis.

Acylation Pathway

Acylation of Octreotide, leading to impurities such as this compound, is a significant degradation route, especially in polyester-based formulations. The process is catalyzed by acidic conditions generated from the hydrolysis of polymers like PLGA.[3][5] The nucleophilic primary amines of Octreotide (at the N-terminus and the lysine side chain) attack the electrophilic carbonyl groups of the polymer degradation products (lactic and glycolic acids) or other acyl donors. The N-terminus is often the more reactive site for acylation.[6]

Figure 1: Acylation pathway of Octreotide leading to this compound formation.

Other Degradation Pathways of Octreotide

Forced degradation studies on Octreotide have identified other key degradation pathways that can impact its stability:

-

Disulfide Bond Cleavage: Under basic stress conditions, the disulfide bond between the two cysteine residues can be cleaved.[7]

-

Hydrolysis: Peptide bond hydrolysis can occur under both acidic and alkaline conditions.[8]

-

Deamidation: The conversion of amide functional groups to carboxylic acids can occur, particularly at asparagine or glutamine residues if present.[7]

-

Oxidation: Peptides are susceptible to oxidation, which can be initiated by various factors.[7]

Figure 2: Major degradation pathways of Octreotide.

Experimental Protocols

The analysis of this compound and other related impurities relies on robust analytical methodologies, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Synthesis of this compound (as an impurity standard)

The synthesis of Octreotide and its derivatives is typically achieved through solid-phase peptide synthesis (SPPS).[2]

-

Procedure:

-

The peptide chain is assembled on a solid support resin, starting from the C-terminal amino acid.

-

Amino acids with appropriate side-chain protecting groups are sequentially coupled.

-

After assembly of the linear peptide, it is cleaved from the resin.

-

The crude peptide is purified, typically by preparative HPLC.

-

Acetylation can be performed on the purified peptide by reacting it with an acetylating agent, such as acetic anhydride, to introduce the acetyl group at the N-terminus or lysine side chain.[2]

-

The final product is purified by HPLC to isolate the desired this compound isomer.

-

RP-HPLC Method for Impurity Profiling

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating this compound from the parent drug and other impurities.

-

Column: Waters X-Bridge C18 (250 x 4.6 mm, 5 µm)[9]

-

Mobile Phase A: 3 mL of triethylamine in 880 mL of water, pH adjusted to 5.4 with 10% (v/v) orthophosphoric acid, with 100 mL of acetonitrile added.[9]

-

Mobile Phase B: 3 mL of triethylamine in 380 mL of water, pH adjusted to 5.4 with 10% (v/v) orthophosphoric acid, with 600 mL of acetonitrile added.[9]

-

Gradient Elution: A gradient program is used to achieve separation.

-

Flow Rate: 1.0 mL/min[9]

-

Injection Volume: 50 µL[9]

-

Detection Wavelength: 210 nm[9]

-

Run Time: 70 minutes[9]

LC-MS/MS for Structural Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of acetylated and other modified forms of Octreotide.

-

Chromatography:

-

Mass Spectrometry:

Figure 3: Analytical workflow for the quantification and characterization of this compound.

Conclusion

While this compound is not typically an active pharmaceutical ingredient itself, its formation as a degradation product of Octreotide Acetate is a critical consideration in the development of stable pharmaceutical formulations. The primary pathway for its formation is acylation, which is significantly influenced by the formulation components, particularly in sustained-release depots utilizing polyester polymers. The control of this compound and other related impurities is essential for ensuring the quality, safety, and efficacy of Octreotide-based therapies. The analytical methods outlined in this guide provide a robust framework for the monitoring and characterization of these impurities. Further research into novel formulation strategies that minimize peptide-polymer interactions and subsequent acylation is crucial for the development of next-generation stable peptide drug products.

References

- 1. Octreotide | USP [usp.org]

- 2. bachem.com [bachem.com]

- 3. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

Acetyl-Octreotide (Octreotide Acetate): A Technical Review of its Mechanism in the Inhibition of Growth Hormone Secretion

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of acetyl-octreotide, commonly known as octreotide acetate, a synthetic octapeptide analog of somatostatin. It details the molecular mechanisms, pharmacokinetics, and pharmacodynamics of octreotide in the inhibition of growth hormone (GH) secretion. The document summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive resource for professionals in the field of endocrinology and drug development.

Introduction

Excessive secretion of growth hormone (GH), typically from a pituitary adenoma, leads to serious pathological conditions such as acromegaly and gigantism.[1][2] These disorders are characterized by abnormal tissue growth, metabolic dysfunction, and significant comorbidities, necessitating lifelong management.[2] The natural hormone somatostatin is a potent endogenous inhibitor of GH release from the pituitary gland.[3][4] However, its therapeutic utility is limited by a very short plasma half-life of only 1-3 minutes.[5][6]

This limitation spurred the development of synthetic somatostatin analogs with greater stability and prolonged duration of action.[5] Octreotide (marketed as the acetate salt, Sandostatin®) is a premier long-acting analog that mimics the pharmacological actions of somatostatin.[2][7] It has become a cornerstone in the medical management of acromegaly and other neuroendocrine tumors by effectively suppressing hormone hypersecretion.[1][8] This document explores the core mechanisms by which octreotide exerts its inhibitory effects on GH secretion.

Mechanism of Action

Receptor Binding and Selectivity

Octreotide's primary mechanism involves binding to and activating specific somatostatin receptors (SSTRs), which are G-protein coupled receptors.[9] There are five subtypes (SSTR1-SSTR5), and octreotide exhibits a high binding affinity primarily for SSTR2 and SSTR5 .[1][10] It shows moderate affinity for SSTR3 and negligible affinity for SSTR1 and SSTR4.[9][10] SSTR2 is the predominant subtype expressed on pituitary somatotrophs, the cells responsible for GH production, making it the key target for treating acromegaly.[3]

Intracellular Signaling Cascade

Upon binding to SSTR2/SSTR5 on the pituitary somatotroph, octreotide initiates a cascade of intracellular events characteristic of inhibitory G-protein (Gαi) signaling:[1]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The signaling cascade also leads to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.

The net effect of these events is a hyperpolarization of the cell membrane and a reduction in intracellular calcium concentration. Since calcium influx is a critical trigger for the exocytosis of GH-containing secretory vesicles, octreotide effectively blocks the release of growth hormone from the somatotroph.[1] This signaling pathway is visualized below.

Beyond direct inhibition of GH release, studies suggest that octreotide also inhibits GH biosynthesis by reducing the expression of the GH gene within adenoma cells.[11]

Pharmacodynamics and Clinical Efficacy

Octreotide is a more potent inhibitor of growth hormone than the natural somatostatin.[7] Its administration leads to a substantial reduction in circulating GH and, consequently, Insulin-like Growth Factor-1 (IGF-1) levels, which is the primary mediator of GH's growth effects.[3][7]

Quantitative Effects on Hormone Levels

The clinical efficacy of octreotide has been demonstrated in numerous studies. In patients with acromegaly, the goal of therapy is the normalization of GH and IGF-1 levels.[7]

| Parameter | Baseline (Mean) | Post-Octreotide Treatment (Mean) | Percentage Reduction / Normalization | Study Reference |

| Serum GH | 31.5 ± 3.5 µg/L | 9.5 ± 1.5 µg/L | ~70% reduction | [12] |

| Serum IGF-1 | 5.9 x 10³ U/L | 2.5 x 10³ U/L | ~58% reduction | [12] |

| GH Normalization | N/A | 50% of patients achieve normal GH ranges | 50% normalization rate | [7] |

| IGF-1 Normalization | N/A | 50-60% of patients achieve normal IGF-1 ranges | 50-60% normalization rate | [7] |

| Mean GH (Lanreotide SR vs. Octreotide LAR) | 9.6 ± 1.3 mU/L | 6.8 ± 1.0 mU/L | ~29% further reduction after switching | [13] |

| IGF-1 Normalization (Lanreotide SR vs. Octreotide LAR) | 48% of patients | 65% of patients | 17% absolute improvement in normalization | [13] |

Data presented as mean ± SE or as a percentage of the patient cohort. Values are illustrative of typical findings.

Pharmacokinetics

The pharmacokinetic profile of octreotide is markedly different from native somatostatin, contributing to its clinical utility. Different formulations offer immediate or long-acting release profiles.

| Parameter | Healthy Volunteers | Patients with Acromegaly | Formulation / Route | Reference |

| Elimination Half-Life (t½) | ~1.7 - 1.9 hours | Similar to healthy volunteers | Subcutaneous (SC) | [7] |

| Apparent Half-Life (t½) | 169 hours | N/A | Intramuscular (IM) LAR | [14] |

| Time to Peak Concentration (Tmax) | 0.4 hours | 0.7 hours | 100-mcg SC dose | [7] |

| Total Body Clearance | ~10 L/h | Increased to 18 L/h | Intravenous (IV) / SC | [7][15] |

| Volume of Distribution (Vdss) | 18 - 30 L | 21.6 ± 8.5 L | Intravenous (IV) | [7][15] |

| Protein Binding | ~65% (lipoproteins) | ~41% | Plasma | [2][7] |

| Bioavailability | ~100% | ~100% | Subcutaneous (SC) | [15] |

LAR: Long-Acting Release. Data are approximate values compiled from multiple sources.

Key Experimental Methodologies

Competitive Receptor Binding Assay

This assay quantifies the affinity of a ligand (octreotide) for its receptor (SSTR2) by measuring how effectively it competes with a radiolabeled ligand.

Protocol Outline:

-

Cell Culture: SSTR2-expressing cells (e.g., rat pancreatic tumor AR42J cells) are cultured to ~80% confluence in 24-well plates.[16]

-

Incubation with Unlabeled Ligand: Cells are incubated for 1 hour with increasing concentrations of unlabeled octreotide acetate (e.g., 0.01 to 1000 µM).[16]

-

Addition of Radioligand: A fixed concentration of a radiolabeled SSTR ligand (e.g., 68Ga-DOTATOC) is added to each well and incubated.[16]

-

Washing: Unbound radioligand is removed by washing the cells with a suitable buffer.

-

Quantification: The amount of bound radioactivity in the cells is measured using a gamma counter.

-

Data Analysis: The data are used to calculate the IC50 (the concentration of octreotide that inhibits 50% of the specific binding of the radioligand), which can be used to determine the binding affinity (Ki).

In Vivo Studies in Hypophysectomized Rats

Animal models are crucial for studying the peripheral effects of drugs on GH action.

Protocol Outline:

-

Model: Hypophysectomized rats (rats with the pituitary gland removed) are used to eliminate endogenous GH secretion.[17][18]

-

Treatment Groups: Rats are divided into groups and infused for several days (e.g., 6-11 days) with:

-

Vehicle (control)

-

Recombinant human GH (rhGH)

-

rhGH + Octreotide

-

IGF-1

-

IGF-1 + Octreotide

-

-

Measurements: Key endpoints are measured, including:

-

Analysis: The data reveal whether octreotide directly interferes with GH's ability to stimulate IGF-1 production and growth at peripheral sites, independent of its effect on the pituitary. Studies have shown octreotide inhibits GH-stimulated, but not IGF-1-stimulated, bone growth, indicating it interferes with local GH-stimulated IGF-1 production.[18]

Broader Physiological Context

Octreotide's inhibitory actions are not confined to the pituitary. It acts at multiple points within the endocrine system. The primary axis for growth regulation involves the hypothalamus, pituitary, and liver. Octreotide's main therapeutic action in acromegaly is at the pituitary level.

In addition to inhibiting GH, octreotide also suppresses the secretion of many other hormones, including insulin, glucagon, gastrin, and thyroid-stimulating hormone (TSH), which accounts for some of its side effects and other therapeutic uses.[1][7][19]

Conclusion

This compound (octreotide acetate) is a highly effective and potent synthetic analog of somatostatin that plays a critical role in the management of conditions characterized by GH excess. Its therapeutic success is rooted in its high affinity for the SSTR2 receptor on pituitary somatotrophs, leading to the potent inhibition of GH secretion via a well-defined G-protein coupled signaling pathway. Its favorable pharmacokinetic profile, allowing for long-acting formulations, has further solidified its position as a first-line medical therapy for acromegaly. A thorough understanding of its mechanism, pharmacokinetics, and pharmacodynamics is essential for its optimal clinical application and for the development of future generations of somatostatin analogs.

References

- 1. bachem.com [bachem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Somatostatin Analogs and Acromegaly – My Endo Consult [myendoconsult.com]

- 4. youtube.com [youtube.com]

- 5. The Effect of Long Acting Somatostatin Analogue SMS 201-995 in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]

- 10. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Octreotide treatment results in the inhibition of GH gene expression in the adenoma of the patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Octreotide suppresses both growth hormone (GH) and GH-releasing hormone (GHRH) in acromegaly due to ectopic GHRH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of octreotide acetate LAR and lanreotide SR in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Pharmacokinetics of Octreotide | Semantic Scholar [semanticscholar.org]

- 16. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitory effect of octreotide on growth hormone-induced IGF-I generation and organ growth in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The somatostatin analog octreotide inhibits GH-stimulated, but not IGF-I-stimulated, bone growth in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

Biological functions of N-terminal acetylation of Octreotide

An In-depth Technical Guide on the Biological Functions of N-terminal Acetylation of Octreotide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Octreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly. Its efficacy is intrinsically linked to its specific, high-affinity binding to somatostatin receptor subtype 2 (SSTR2). While post-translational modifications can significantly alter the biological activity of peptides, N-terminal acetylation of octreotide is not a known physiological or intentionally engineered modification. Instead, it is primarily documented as a product of chemical instability, particularly within polyester-based controlled-release formulations like poly(lactic-co-glycolic acid) (PLGA) microspheres. This technical guide provides a comprehensive overview of the chemical basis of this N-terminal acetylation, its analytical characterization, and a detailed exploration of its potential biological consequences based on the established structure-activity relationships of octreotide and the general principles of peptide modification. We will delve into the potential impacts on receptor binding, signaling, and stability, and provide detailed experimental protocols for researchers aiming to investigate these effects.

Introduction: N-terminal Acetylation of Octreotide - A Formulation Challenge

N-terminal acetylation is one of the most common protein modifications in eukaryotes, influencing protein stability, folding, and interaction.[1][2] It involves the transfer of an acetyl group to the α-amino group of the N-terminal amino acid, a process that neutralizes the positive charge at the N-terminus.[3]

In the context of octreotide, however, N-terminal acetylation is not a targeted enzymatic modification to enhance its therapeutic profile. Rather, it is an unintended chemical modification that can occur during the manufacturing and in vivo release from long-acting release (LAR) formulations.[4][5] Specifically, the degradation of PLGA polymers generates acidic byproducts like lactic and glycolic acid, which can then acylate the free amino groups of the encapsulated octreotide.[6] These acylation events can occur at the N-terminal D-phenylalanine, the ε-amino group of the lysine residue, and even the primary hydroxyl group of the C-terminal threoninol.[7][8][9] This guide focuses specifically on the implications of acetylation at the N-terminus.

Potential Biological Consequences of N-terminal Acetylation

While direct studies on the biological functions of N-acetyl-octreotide are scarce, we can infer potential effects based on the known structure-activity relationship (SAR) of octreotide and the general impact of N-terminal modifications on peptides.

Impact on Receptor Binding and Activity

The biological activity of octreotide is critically dependent on the conformation of its core pharmacophore, the sequence Phe3-D-Trp4-Lys5-Thr6, which forms a type II' β-turn.[7][10] This turn is essential for high-affinity binding to SSTR2.

-

Conformational Perturbation: The N-terminus of octreotide, while not part of the core pharmacophore, contributes to the overall conformation of the peptide. The free N-terminal amino group carries a positive charge at physiological pH. Neutralizing this charge through acetylation introduces a bulkier, more hydrophobic group, which could perturb the peptide's three-dimensional structure.[3] Studies on Re-cyclized octreotide analogues have shown that N-acetylation can lead to lower SSTR binding affinities, possibly by disrupting the critical β-turn.[7]

-

Altered Electrostatic Interactions: The positive charge at the N-terminus may be involved in electrostatic interactions with the receptor or the surrounding membrane environment. Its removal could weaken the binding affinity. For instance, specific PEGylation of octreotide's N-terminus that preserves the positive charge did not significantly alter its secondary structure, suggesting the importance of this charge.[11]

Impact on Stability and Pharmacokinetics

In contrast to the potentially negative effects on receptor binding, N-terminal acetylation is a well-established strategy for increasing the stability of peptides.[9]

-

Resistance to Aminopeptidases: The primary mechanism by which N-terminal acetylation enhances stability is by blocking degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides.[4][5][6] This would likely increase the in vivo half-life of octreotide.

-

Physicochemical Properties: The addition of an acetyl group increases the hydrophobicity of the peptide. This could influence its solubility, aggregation propensity, and ability to cross biological membranes.[3][9]

Quantitative Data Summary

| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |

| Octreotide | sst2 | 0.6 | [12] |

| Octreotide | sst3 | 34.5 | [12] |

| Octreotide | sst5 | 7.0 | [12] |

| Re-cyclized Tyr3-octreotate | sst2 | 29 |

Table 1: Somatostatin Receptor Binding Affinities of Octreotide and a Modified Analog. This table provides context on how modifications can impact receptor binding, although direct data for N-acetyl-octreotide is lacking.

Signaling Pathways and Experimental Workflows

Octreotide Signaling Pathway

Octreotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for SSTR2 involves the activation of an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels.

Caption: Octreotide signaling pathway via SSTR2.

Experimental Workflow for Comparative Analysis

To definitively assess the biological functions of N-terminal acetylation on octreotide, a systematic comparative analysis is required. The following workflow outlines the key experimental stages.

Caption: Workflow for comparing Octreotide and N-Acetyl-Octreotide.

Detailed Experimental Protocols

Synthesis and Purification of N-Acetyl-Octreotide

Objective: To produce highly pure N-acetyl-octreotide for biological evaluation.

Methodology: Solid-Phase Peptide Synthesis (SPPS).

-

Peptide Synthesis: Octreotide is synthesized on a solid support resin (e.g., Rink Amide resin) using standard Fmoc chemistry. The amino acid sequence is assembled step-wise.

-

N-terminal Acetylation: After the final amino acid (D-Phe) is coupled and its Fmoc protecting group is removed, the resin-bound peptide is treated with a solution of 10% acetic anhydride and a base (e.g., diisopropylethylamine) in a solvent like N,N-dimethylformamide (DMF) for 1-2 hours at room temperature.

-

Cleavage and Deprotection: The acetylated peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cyclization: The linear, reduced peptide is cyclized to form the disulfide bond. This is often achieved by air oxidation in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a slightly alkaline pH (pH 8-8.5).

-

Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of N-acetyl-octreotide for somatostatin receptors compared to native octreotide.

Methodology: Radioligand displacement assay.

-

Cell Culture: Use a cell line endogenously expressing or transfected with a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells stably expressing SSTR2).

-

Membrane Preparation: Culture cells to confluency, harvest, and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane preparation in a binding buffer.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or [111In-DTPA-D-Phe1]-octreotide) and varying concentrations of the unlabeled competitor peptides (native octreotide and N-acetyl-octreotide).

-

Incubation and Filtration: Incubate the mixture at a set temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

cAMP Functional Assay

Objective: To measure the ability of N-acetyl-octreotide to inhibit adenylyl cyclase activity via SSTR2.

Methodology: cAMP accumulation assay.

-

Cell Culture: Seed SSTR2-expressing cells (e.g., CHO-K1-hSSTR2) in 12-well or 24-well plates and grow to near confluency.

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of the test peptides (native octreotide and N-acetyl-octreotide) to the wells.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement: Terminate the reaction by removing the medium and lysing the cells. Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. Calculate the EC50 value, which is the concentration of the peptide that produces 50% of its maximal inhibitory effect on Forskolin-stimulated cAMP accumulation.

Conclusion

The N-terminal acetylation of octreotide is predominantly a consequence of chemical interactions within certain controlled-release formulations, rather than a targeted biological modification. While this alteration is likely to enhance the peptide's stability against enzymatic degradation, it carries a significant risk of reducing its biological activity by negatively impacting its binding affinity to SSTR2. The neutralization of the N-terminal positive charge and potential steric hindrance from the acetyl group may disrupt the delicate conformational balance required for optimal receptor engagement. This guide provides the theoretical framework and practical experimental protocols for researchers to systematically investigate these hypotheses and quantify the precise biological impact of this common, yet understudied, modification of a clinically vital therapeutic peptide.

References

- 1. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Magic™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. lifetein.com [lifetein.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Structure-Activity Relationship of Re-cyclized Octreotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the effects of N-terminal acetylation on KFE8 self-assembly with 2D IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Acetyl-Octreotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, represents a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its development marked a significant advancement in peptide therapeutics, offering a more potent and stable alternative to the endogenous peptide. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of octreotide, with a specific focus on its acetylated form, octreotide acetate, the commercially available drug product. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: From Somatostatin to a Stable Analog

Somatostatin, a naturally occurring cyclic peptide, is a potent inhibitor of various endocrine and exocrine secretions. However, its therapeutic potential is severely limited by a very short plasma half-life of only 1-3 minutes. The quest for a more stable and potent analog led to the synthesis of octreotide in 1979.[1] By strategically modifying the amino acid sequence of somatostatin, researchers created a molecule with enhanced resistance to enzymatic degradation, leading to a significantly longer duration of action.

The key structural modifications in octreotide include the presence of a D-phenylalanine at the N-terminus, a D-tryptophan in the cyclic core, and an amino alcohol (L-threoninol) at the C-terminus, all contributing to its increased stability.[2] The final drug product, octreotide acetate, is the acetate salt of this synthetic peptide.[3] The acetylation of the N-terminal amino group of the D-phenylalanine residue is a final step in the manufacturing process after the peptide has been synthesized and purified.[1][4]

Synthesis of Octreotide Acetate

The synthesis of octreotide can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While both methods have been successfully employed, SPPS is widely used for its efficiency and scalability.[1]

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The general workflow for the Fmoc-based SPPS of octreotide is outlined below.

Caption: Solid-phase peptide synthesis workflow for Octreotide Acetate.

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in a suitable solvent like dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino alcohol, Fmoc-Thr(tBu)-ol, to the resin in the presence of a base such as N,N-diisopropylethylamine (DIEA).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid using a solution of piperidine in DMF.

-

Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Cys(Trt), Fmoc-Thr(tBu), Fmoc-Lys(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Cys(Trt)) and finally Boc-D-Phe. Each coupling step is typically mediated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The completion of each coupling reaction can be monitored using a qualitative ninhydrin test.

-

Cleavage and Global Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups (Trt, tBu, Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to prevent side reactions.

-

Disulfide Bond Formation (Cyclization): The linear, deprotected peptide is subjected to oxidation to form the intramolecular disulfide bond between the two cysteine residues. This can be achieved through various methods, including air oxidation, iodine, or potassium ferricyanide.

-

Purification: Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Acetylation: Acetylate the purified octreotide at the N-terminal amino group to yield octreotide acetate.[4]

-

Lyophilization: Lyophilize the final purified product to obtain a stable powder.

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of amino acids or peptide fragments in a suitable solvent. While generally more labor-intensive and requiring purification of intermediates at each step, it can be advantageous for large-scale production. A common strategy for octreotide is a fragment condensation approach, for example, a [4+4] fragment condensation.[5]

Mechanism of Action: Targeting Somatostatin Receptors

Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known SSTR subtypes (SSTR1-5).[6] Octreotide exhibits a high binding affinity for SSTR2 and SSTR5, and moderate affinity for SSTR3.[7]

Somatostatin Receptor Binding Affinity of Octreotide

| Receptor Subtype | Binding Affinity (IC50, nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.6 - 2.5 |

| SSTR3 | 25 - 72 |

| SSTR4 | >1000 |

| SSTR5 | 6 - 30 |

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.

Upon binding to SSTR2 and SSTR5, octreotide activates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation.

Signaling Pathway of Octreotide via SSTR2

References

- 1. bachem.com [bachem.com]

- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2017175107A1 - Process for preparation of octreotide acetate - Google Patents [patents.google.com]

- 6. Somatostatin receptor - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

Acetyl-Octreotide as a Somatostatin Analog: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Acetyl-Octreotide as a somatostatin analog. It is important to clarify a common point of confusion regarding its nomenclature. The term "this compound" is not typically used to describe a distinct, intentionally acetylated analog of Octreotide in mainstream research and clinical use. The widely studied and clinically approved compound is Octreotide Acetate , which is the acetate salt of the synthetic octapeptide, Octreotide.[1] The "acetate" in this name refers to the counter-ion in the salt form, not a covalent modification of the peptide itself.

Separately, the term "acylated octreotide" can refer to impurities that may form when the Octreotide peptide interacts with certain drug delivery systems, such as poly(D,L-lactide-co-glycolide) (PLGA) microspheres.[2][3] In these instances, acylation can occur at the N-terminus or the lysine residue of Octreotide.[2][3]

This guide will focus on the well-characterized and clinically significant Octreotide Acetate , detailing its synthesis, binding characteristics, mechanism of action, and relevant experimental protocols.

Octreotide is a synthetic octapeptide that mimics the pharmacological actions of natural somatostatin.[4][5] However, it is a more potent inhibitor of growth hormone, glucagon, and insulin than the native hormone and has a significantly longer half-life, making it suitable for therapeutic use.[5][6]

Quantitative Data Presentation

Table 1: Binding Affinity of Octreotide to Human Somatostatin Receptor Subtypes (SSTRs)

| Receptor Subtype | Binding Affinity (IC50, nM) |

| SSTR1 | > 1000 |

| SSTR2 | High Affinity (sub-nanomolar to low nanomolar range) |

| SSTR3 | Moderate Affinity |

| SSTR4 | > 1000 |

| SSTR5 | High Affinity |

Note: Specific IC50 values can vary depending on the cell line and experimental conditions. Octreotide shows the highest affinity for SSTR2 and SSTR5.[7][8]

Table 2: Pharmacokinetic Parameters of Octreotide Acetate in Healthy Human Subjects

| Parameter | Value | Route of Administration |

| Bioavailability | ~100% | Subcutaneous |

| Time to Peak Plasma Concentration (Tmax) | 0.4 - 0.7 hours | Subcutaneous |

| Elimination Half-life (t½) | 1.7 - 1.9 hours | Subcutaneous |

| Volume of Distribution (Vd) | 18 - 30 L | Intravenous |

| Total Body Clearance | ~10 L/hour | Intravenous |

| Plasma Protein Binding | ~65% | - |

Data compiled from multiple pharmacokinetic studies.[6][9][10] Values can vary based on the patient population (e.g., healthy volunteers vs. patients with acromegaly) and formulation (immediate-release vs. long-acting).

Mechanism of Action and Signaling Pathways

Octreotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs).[4][11] Its primary targets are SSTR2 and SSTR5.[7][12] The binding of Octreotide to these receptors, predominantly SSTR2, initiates a cascade of intracellular events:

-

G-protein Activation : The Octreotide-SSTR complex activates inhibitory G-proteins (Gαi).[11][12]

-

Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[11][12]

-

Reduction of cAMP : This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[11][12]

-

Downstream Effects : The reduction in cAMP levels leads to the downstream inhibition of hormone secretion.[11] Additionally, the βγ-subunits of the G-protein can activate potassium channels, leading to hyperpolarization, and inhibit calcium channels, which further reduces hormone exocytosis.[12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Octreotide

This protocol outlines a general Fmoc-based solid-phase synthesis approach for Octreotide.[13][14][15]

-

Resin Preparation : Start with a suitable resin, such as 2-chlorotrityl chloride resin. Swell the resin in a solvent like dichloromethane (DCM) and dimethylformamide (DMF).

-

First Amino Acid Coupling : Couple the first Fmoc-protected amino acid, Fmoc-Thr(tBu)-OH, to the resin in the presence of a base like diisopropylethylamine (DIEA).

-

Capping : Cap any unreacted sites on the resin using a solution of methanol and DIEA in DCM to prevent the formation of deletion sequences.

-

Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of 20% piperidine in DMF.

-

Peptide Chain Elongation : Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, and Boc-D-Phe-OH) using a coupling agent like DCC/HOBt or HBTU/DIEA in a solvent such as NMP.[13] Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage from Resin : Once the full-length peptide is synthesized, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

-

Cyclization (Disulfide Bond Formation) : After cleavage, the linear peptide is cyclized to form the disulfide bond between the two cysteine residues. This is often achieved by air oxidation or by using an oxidizing agent like iodine in a dilute aqueous solution at a slightly basic pH.[13][14]

-

Purification : Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation : The purified peptide is then converted to the acetate salt by dissolving it in a solution containing acetic acid and then lyophilizing to obtain the final Octreotide Acetate product.[13]

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (IC50) of a compound for somatostatin receptors.[16][17][18]

-

Membrane Preparation : Prepare cell membranes from a cell line expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with human SSTR2).

-

Assay Buffer : Use a suitable binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Reaction Setup : In a 96-well plate, add the following to each well:

-

Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

A fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]-SRIF-14 or [111In-DTPA]-Octreotide).

-

Varying concentrations of the unlabeled competitor (Octreotide).

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add an excess of unlabeled somatostatin or Octreotide.

-

-

Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration : Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing : Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

In Vitro cAMP Functional Assay

This protocol measures the effect of Octreotide on intracellular cAMP levels, typically in cells expressing SSTR2.[19][20][21]

-

Cell Culture : Culture cells expressing the target receptor (e.g., HEK293 or CHO cells with SSTR2) in appropriate media.

-

Cell Plating : Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Stimulation :

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To measure inhibition of adenylyl cyclase (for Gαi-coupled receptors), stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Octreotide.

-

-

Incubation : Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement : Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-fragment complementation (EFC) assay.[20][21]

-

Data Analysis : Generate a dose-response curve by plotting the cAMP levels against the logarithm of the Octreotide concentration to determine the EC50 or IC50 value.

ERK1/2 Phosphorylation Assay via Western Blot

This assay can be used to assess downstream signaling from SSTR activation.[22][23]

-

Cell Culture and Starvation : Culture cells expressing the target receptor. Before the experiment, starve the cells of serum for several hours to reduce basal levels of ERK phosphorylation.

-

Ligand Stimulation : Treat the cells with varying concentrations of Octreotide for a specific time course (e.g., 5, 10, 15 minutes).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting :

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization : Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry : Quantify the band intensities to determine the relative increase in ERK phosphorylation.

In Vivo Efficacy in a Tumor Xenograft Model

This protocol provides a general framework for assessing the anti-tumor activity of Octreotide.

-

Cell Culture : Culture a tumor cell line that expresses SSTR2 (e.g., human pancreatic cancer cell line AR42J or a neuroendocrine tumor cell line).

-

Animal Model : Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation : Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.

-

Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a certain size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration : Administer Octreotide Acetate or vehicle control to the respective groups. The dose, route (e.g., subcutaneous), and schedule (e.g., daily or long-acting formulation) will depend on the study design.

-

Monitoring :

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor animal body weight and overall health.

-

-

Endpoint : At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis : Compare the tumor growth curves and final tumor weights between the treatment and control groups to evaluate the efficacy of Octreotide.

Radiolabeling of an Octreotide Analog with Gallium-68

This protocol describes the general steps for labeling a DOTA-conjugated Octreotide analog (like DOTATATE or DOTATOC) with Gallium-68 for PET imaging.[24][25][26]

-

Generator Elution : Elute Gallium-68 (68Ga) from a Germanium-68/Gallium-68 (68Ge/68Ga) generator using sterile, ultrapure hydrochloric acid (e.g., 0.1 M HCl).

-

Reaction Setup :

-

In a sterile reaction vial, add the DOTA-conjugated peptide (e.g., 10-20 µg of DOTATATE).

-

Add a suitable buffer, such as sodium acetate, to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).

-

-

Labeling Reaction : Add the 68Ga eluate to the reaction vial. Heat the mixture at a high temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).

-

Purification : After the reaction, purify the 68Ga-DOTATATE from free 68Ga and other impurities. This is commonly done using a C18 Sep-Pak cartridge.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove unreacted 68Ga.

-

Elute the 68Ga-DOTATATE with an ethanol/water mixture.

-

-

Quality Control :

-

Radiochemical Purity : Determine the radiochemical purity using radio-TLC or radio-HPLC to ensure it meets the required specifications (typically >95%).

-

Sterility and Endotoxin Testing : Perform sterility and endotoxin tests on the final product to ensure it is safe for injection.

-

-

Formulation : Formulate the purified 68Ga-DOTATATE in a sterile saline solution for intravenous administration.

Conclusion

Octreotide Acetate is a cornerstone synthetic analog of somatostatin with a well-defined mechanism of action, primarily through high-affinity binding to SSTR2 and SSTR5. Its ability to potently inhibit the secretion of numerous hormones has established its critical role in the management of acromegaly and various neuroendocrine tumors. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of Octreotide and similar somatostatin analogs. A thorough understanding of its pharmacology, signaling pathways, and analytical methodologies is essential for researchers and drug development professionals working to refine and expand the therapeutic applications of this important class of peptides.

References

- 1. bachem.com [bachem.com]